3-(bromomethyl)-N-cyclohexylbenzamide
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Overview
Description
3-(bromomethyl)-N-cyclohexylbenzamide is an organic compound that features a benzamide core with a bromomethyl group at the 3-position and a cyclohexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-N-cyclohexylbenzamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(bromomethyl)-N-cyclohexylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted benzamides.
Oxidation: Products include benzaldehydes or benzoic acids.
Reduction: Products include benzyl alcohols.
Scientific Research Applications
3-(bromomethyl)-N-cyclohexylbenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-N-cyclohexylbenzamide depends on its application:
Medicinal Chemistry: The compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.
Materials Science: In materials applications, the compound’s electronic properties can be exploited to create conductive or semiconductive materials.
Comparison with Similar Compounds
Similar Compounds
3-(chloromethyl)-N-cyclohexylbenzamide: Similar structure but with a chloromethyl group instead of bromomethyl.
3-(methyl)-N-cyclohexylbenzamide: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness
3-(bromomethyl)-N-cyclohexylbenzamide is unique due to the presence of the bromomethyl group, which imparts specific reactivity, particularly in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(bromomethyl)-N-cyclohexylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c15-10-11-5-4-6-12(9-11)14(17)16-13-7-2-1-3-8-13/h4-6,9,13H,1-3,7-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGUIQWHJGHALR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=CC(=C2)CBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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